molecular formula C12H11NO3 B1362138 N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide CAS No. 423730-64-7

N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide

Cat. No. B1362138
M. Wt: 217.22 g/mol
InChI Key: RUCCQIHGQRRLHW-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product would also be considered.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its behavior in various chemical reactions. The mechanisms of these reactions would also be studied.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. Its spectral properties (UV, IR, NMR, etc.) would also be examined.


Scientific Research Applications

1. Antibacterial Effects of Flavonoids

  • Summary of Application: Flavonoids, including compounds like “N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide”, have been studied for their antibacterial effects. They are secondary metabolites produced by plants and are found in a non-glycosylated form (aglycone) or glycosidic form (attached to a sugar molecule, also known as glycone) .
  • Methods of Application: The study of flavonoids involves the extraction of these compounds from plant sources, followed by testing their effects on various bacterial strains. The specific methods can vary depending on the type of flavonoid and the bacterial strain being studied .
  • Results or Outcomes: The results of these studies have shown that flavonoids can have significant antibacterial effects. They can help tackle multidrug-resistant bacterial strains due to their versatile pharmacological effects .

2. Synthesis of Metabolites

  • Summary of Application: The compound “N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide” has been used in the synthesis of metabolites of 2′,3′,5′-Tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine (WS070117), a new adenosine analog anti-hyperlipidemic drug candidate .
  • Methods of Application: The synthesis of these metabolites involves a series of chemical reactions, including deacetylation, hydrolysis, cyclization, sulfonylation, and glycosylation .
  • Results or Outcomes: The synthesis resulted in seven metabolites of WS070117, which could be useful for preclinical pharmacokinetic studies .

3. Synthesis of New Acrylate Monomer

  • Summary of Application: The compound “N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide” has been used in the synthesis of a new acrylate monomer, 3-acetamido phenyl acrylate (APhA). This monomer was then used to prepare a novel copolymer .
  • Methods of Application: The synthesis of the APhA monomer involved the reaction of acryloyl chloride and N-(3-hydroxyphenyl) acetamide. The copolymers were prepared using this monomer and others in different mole ratios by free-radical polymerization method at 70 °C .
  • Results or Outcomes: The structure of the copolymer systems was characterized by FT-IR and NMR techniques. Thermal characteristics of the copolymers were evaluated through thermogravimetric analysis (TGA) and differential scanning calorimeter (DSC) in an N2 atmosphere .

4. Synthesis of Polymeric Nanoparticles

  • Summary of Application: The compound “N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide” has been used in the synthesis of polymeric nanoparticles (PNPs) containing a tetrakis(3-hydroxyphenyl)porphyrin .
  • Methods of Application: The PNPs were prepared by bulk polymerization from methacrylic acid (the monomer), ethyleneglycol dimethacrylate (the cross-linker), 2,2′-azobisisobutyronitrile (the radical initiator) and the mercury(II) complex of 5,10,15,20 .
  • Results or Outcomes: The synthesized PNPs were used for the separation of mercury(II) ion .

5. Synthesis of Metabolites of WS070117

  • Summary of Application: The compound “N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide” has been used in the synthesis of metabolites of 2′,3′,5′-Tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine (WS070117), a new adenosine analog anti-hyperlipidemic drug candidate .
  • Methods of Application: The synthesis of these metabolites involves a series of chemical reactions, including deacetylation, hydrolysis, cyclization, sulfonylation, and glycosylation .
  • Results or Outcomes: The synthesis resulted in seven metabolites of WS070117, which could be useful for preclinical pharmacokinetic studies .

6. Synthesis of Poly[propyl acrylate-co-phenyl methacrylate]

  • Summary of Application: The compound “N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide” has been used in the synthesis of a new 3-acetamido phenyl acrylate (APhA) monomer and a novel copolymer containing acetamido phenyl group .
  • Methods of Application: The synthesis of the APhA monomer involved the reaction of acryloyl chloride and N-(3-hydroxyphenyl) acetamide. A series of copolymers were prepared using these monomers in different mole ratios by free-radical polymerization method at 70 °C .
  • Results or Outcomes: The structure of the copolymer systems was characterized by FT-IR and NMR techniques. Thermal characteristics of the copolymers were evaluated through thermogravimetric analysis (TGA) and differential scanning calorimeter (DSC) in an N2 atmosphere .

Safety And Hazards

This would involve studying the compound’s toxicity and potential hazards. This could include acute and chronic toxicity studies, as well as studies of its environmental impact.


Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, as well as areas where further study is needed.


Please note that this is a general outline and the specific details would depend on the particular compound being studied. If you have a specific compound in mind, I would recommend consulting the primary literature or a trusted database for more detailed information.


properties

IUPAC Name

N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-5-6-11(16-8)12(15)13-9-3-2-4-10(14)7-9/h2-7,14H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCCQIHGQRRLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358110
Record name N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide

CAS RN

423730-64-7
Record name N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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